[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Overview
Description
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate, also known as adenosine monophosphate (AMP), is a nucleotide that plays a crucial role in cellular metabolism. It is a component of RNA and is involved in energy transfer within cells through its conversion to adenosine triphosphate (ATP) and adenosine diphosphate (ADP).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate typically involves the phosphorylation of adenosine. This can be achieved through various chemical methods, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated product.
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods due to their specificity and efficiency. Enzymes such as adenosine kinase can catalyze the phosphorylation of adenosine to produce AMP. This method is advantageous as it operates under mild conditions and produces fewer by-products compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine monophosphate (IMP).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiol compounds under basic conditions.
Major Products
Oxidation: Inosine monophosphate (IMP) is a major product.
Substitution: Various substituted nucleotides depending on the nucleophile used.
Scientific Research Applications
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: Plays a role in cellular signaling and energy transfer.
Medicine: Investigated for its potential in treating metabolic disorders and as a biomarker for certain diseases.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a supplement in cell culture media.
Mechanism of Action
The mechanism of action of [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate involves its conversion to ATP and ADP, which are essential for energy transfer in cells. It acts on various molecular targets, including enzymes involved in metabolic pathways such as glycolysis and the citric acid cycle. The compound also participates in signal transduction pathways by acting as a secondary messenger.
Comparison with Similar Compounds
Similar Compounds
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
- Inosine monophosphate (IMP)
Comparison
Compared to ADP and ATP, [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has a single phosphate group, making it less energy-rich but still crucial for cellular metabolism. Unlike IMP, which is an intermediate in purine metabolism, AMP is directly involved in energy transfer and signal transduction.
Conclusion
This compound is a vital nucleotide with diverse roles in cellular metabolism, scientific research, and industrial applications. Its unique properties and functions make it an essential compound in various fields of study.
Properties
IUPAC Name |
[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFHPFSBQFLLSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292419 | |
Record name | 2'-Adenylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81012-86-4 | |
Record name | 2'-Adenylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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